molecular formula C10H13Cl2N3 B8077029 1-Benzyl-1H-pyrazol-4-amine 2hcl

1-Benzyl-1H-pyrazol-4-amine 2hcl

Cat. No.: B8077029
M. Wt: 246.13 g/mol
InChI Key: GQCNJISLEQCEOI-UHFFFAOYSA-N
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Description

1-Benzyl-1H-pyrazol-4-amine 2hcl is a chemical compound with the molecular formula C10H12N3·2HCl It is a derivative of pyrazole, a five-membered aromatic heterocycle containing two nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Benzyl-1H-pyrazol-4-amine 2hcl can be synthesized through several methods. One common approach involves the reaction of benzylhydrazine with ethyl acetoacetate to form 1-benzyl-3-methyl-1H-pyrazol-5(4H)-one, which is then converted to 1-benzyl-1H-pyrazol-4-amine through a series of reduction and amination steps. The final product is obtained as a dihydrochloride salt by treating the free base with hydrochloric acid.

Industrial Production Methods: In an industrial setting, the synthesis of this compound typically involves large-scale batch reactions under controlled conditions. The process includes the use of high-purity reagents, precise temperature control, and efficient purification techniques to ensure a high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions: 1-Benzyl-1H-pyrazol-4-amine 2hcl undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert it into different amine derivatives.

    Substitution: It can participate in nucleophilic substitution reactions, where the amino group is replaced by other functional groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields N-oxides, while reduction can produce various amine derivatives.

Scientific Research Applications

1-Benzyl-1H-pyrazol-4-amine 2hcl has a wide range of applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical agent.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism by which 1-Benzyl-1H-pyrazol-4-amine 2hcl exerts its effects involves interactions with various molecular targets and pathways. For instance, its biological activity may be attributed to its ability to bind to specific enzymes or receptors, thereby modulating their activity. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

    1-Benzyl-1H-pyrazole: Lacks the amino group at the 4-position.

    1-Methyl-1H-pyrazol-4-amine: Has a methyl group instead of a benzyl group.

    1-Phenyl-1H-pyrazol-4-amine: Contains a phenyl group instead of a benzyl group.

Uniqueness: 1-Benzyl-1H-pyrazol-4-amine 2hcl is unique due to the presence of both the benzyl and amino groups, which confer distinct chemical and biological properties. This combination allows for specific interactions and reactivity that are not observed in similar compounds.

Properties

IUPAC Name

1-benzylpyrazol-4-amine;dihydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11N3.2ClH/c11-10-6-12-13(8-10)7-9-4-2-1-3-5-9;;/h1-6,8H,7,11H2;2*1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GQCNJISLEQCEOI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CN2C=C(C=N2)N.Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13Cl2N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

246.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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